molecular formula C12H17NS2 B1217104 Benzyl diethyldithiocarbamate CAS No. 3052-61-7

Benzyl diethyldithiocarbamate

Cat. No.: B1217104
CAS No.: 3052-61-7
M. Wt: 239.4 g/mol
InChI Key: SNBMGLUIIGFNFE-UHFFFAOYSA-N
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Description

Benzyl diethyldithiocarbamate is an organic compound belonging to the class of dithiocarbamates. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the remaining valence bonds occupied by nitrogen atoms. This compound is known for its ability to form stable complexes with transition metals, making it useful in various chemical and industrial applications .

Mechanism of Action

Target of Action

Benzyl diethyldithiocarbamate (BDTC) primarily targets copper ions . It acts as a chelating agent , binding to these ions and affecting their activity . This interaction with copper ions is crucial in various fields like biochemistry, molecular biology, and pharmacology .

Mode of Action

BDTC interacts with its targets (copper ions) by transporting divalent metal ions into bacterial cells . This interaction results in changes in the activity of these ions, thereby affecting the function of enzymes and other proteins .

Biochemical Pathways

BDTC affects the biochemical pathways related to the metabolism of copper ions . It has been found to increase the internal concentrations of copper in certain bacterial species . Additionally, BDTC plays a role in the photochemistry of radical formation , which can lead to the formation of new compounds through radical coupling .

Pharmacokinetics

It’s known that bdtc can dissociate into a pair of radicals, benzyl radicals, and dithiocarbamyl radicals, under ultraviolet light (uv) irradiation . This suggests that the compound’s bioavailability and activity could be influenced by light exposure.

Result of Action

BDTC has been found to have potent antimicrobial activity against several pathogens, including Streptococcus pneumoniae . It increases the internal concentrations of copper in these bacteria, leading to their death . In addition, BDTC has been used in the development of a novel polymerization process, resulting in the formation of high molecular weight poly(ethylene glycol) (PEG) derivatives .

Action Environment

The action of BDTC is influenced by environmental factors such as light exposure. UV irradiation can induce the dissociation of BDTC into radicals, which can then participate in radical coupling reactions . Therefore, the efficacy and stability of BDTC can be affected by the intensity and duration of light exposure .

Biochemical Analysis

Biochemical Properties

Benzyl diethyldithiocarbamate plays a significant role in biochemical reactions by chelating metal ions and impeding the activity of enzymes and other proteins . It interacts with enzymes such as superoxide dismutase by chelating intracellular copper ions, leading to enzyme inhibition . Additionally, it has been shown to interact with glutathione-related enzymes, affecting the redox state within cells . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by inducing oxidative stress, which is measured by increased levels of protein carbonyl content and thiobarbituric acid reactive substances . The compound also affects gene expression and cellular metabolism by modulating the activity of antioxidative enzymes and promoting apoptosis . These cellular effects underscore the compound’s potential in studying oxidative stress and related cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as an inhibitor of superoxide dismutase by chelating intracellular copper ions, leading to enzyme inhibition . The compound also undergoes photodimerization and polymerization through radical coupling, generating benzyl radicals and dithiocarbamyl radicals upon ultraviolet light irradiation . These radicals can initiate radical polymerization, further elucidating the compound’s molecular interactions and effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature . Long-term studies have shown that this compound can induce persistent oxidative stress and apoptosis in cells . These temporal effects highlight the importance of controlled experimental conditions when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at moderate doses, the compound induces oxidative stress and apoptosis without causing cell death . At higher doses, it can lead to toxic effects and significant cellular damage . These findings emphasize the need for careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes . It has been shown to inhibit the activity of superoxide dismutase by chelating copper ions, affecting the redox state within cells . Additionally, the compound influences the metabolism of glutathione, a critical antioxidant in cellular defense mechanisms . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in water facilitates its distribution in aqueous environments, while its ability to chelate metal ions influences its localization and accumulation . These properties are crucial for understanding the compound’s behavior in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s ability to chelate metal ions and interact with proteins directs it to various cellular compartments, including the cytoplasm and organelles . These interactions are influenced by targeting signals and post-translational modifications, which guide the compound to specific subcellular locations . Understanding these localization patterns is essential for elucidating the compound’s biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl diethyldithiocarbamate can be synthesized through the reaction of benzyl chloride with sodium diethyldithiocarbamate in an organic solvent such as ethanol. The reaction typically occurs at room temperature and involves the nucleophilic substitution of the chloride ion by the dithiocarbamate anion .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through processes such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Benzyl diethyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl diethyldithiocarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Sodium diethyldithiocarbamate
  • Sodium dibenzyl dithiocarbamate
  • N,N-dimethyldithiocarbamate

Comparison: Benzyl diethyldithiocarbamate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other dithiocarbamates. For example, sodium diethyldithiocarbamate lacks the benzyl group, making it less effective in certain applications such as metal complexation and polymerization reactions .

Properties

IUPAC Name

benzyl N,N-diethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS2/c1-3-13(4-2)12(14)15-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBMGLUIIGFNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343547
Record name Benzyl diethyldithiocarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3052-61-7
Record name Benzyl diethyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl Diethyldithiocarbamate
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Synthesis routes and methods I

Procedure details

Benzyl bromide (2.05 g, 12 mmol) in THF (10 mL) was added dropwise over 15 minutes to a supension of sodium N,N-diethyldithiocarbamate trihydrate (2.25 g, 10 mmol) in 25 mL of THF at room temperature. The solution was allowed to stir at room temperature for 3 hours when the solids were filtered off and the filtrate concentrated. The crude residue was purified by column chromatography (silica gel, 20% ethyl acetate in petroleum spirits) to obtain the title compound (2.25 g, 94%). 1H-nmr (CDCl3) δ 1.3 (6H), 3.7 (2H), 4.1 (2H), 4.6 (2H), 7.3 (5H).
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
sodium N,N-diethyldithiocarbamate trihydrate
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

More specifically, 10 ml of ethanol solution containing benzyl chloride (4.8 g, 38 mmol, Mw. 126.58) was added dropwise into 50 ml of ethanol solution containing sodium N,N-diethyldithiocarbamate trihydrate (10.3 g, 46 mmol, Mw. 225.31) in nitrogen atmosphere at 0° C. After agitating the reaction solution for 23 hours at room temperature, 150 ml of water was added and extracted by diethylether (200 ml×3 times). The organic layer was washed with water (100 ml×3 times) and was dried by sodium sulfate. Solvent was distilled away under reduced pressure using an evaporator so as to obtain benzyl N,N-diethyldithiocarbamate (colorless liquid). Yield point was 17.6 g (yield: 93%), 1H-NMR: δ7.407 ppm to 7.271 ppm (m, 5H, Ar—H), δ4.540 ppm (s, 2H, Ar—CH2S), δ4.082 ppm to 4.012 ppm (q, 2H, —N—CH2—), δ3.763 ppm to 3.692 ppm (q, 2H, —N—CH2—), δ1.311 to 1.252 ppm (m, 6H, —CH2—CH3).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
sodium N,N-diethyldithiocarbamate trihydrate
Quantity
10.3 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Benzyl diethyldithiocarbamate in the context of these research papers?

A1: this compound functions as an iniferter in the polymerization of various monomers, such as isoprene [, , ] and mixtures of styrene and methyl methacrylate []. This means it initiates the polymerization and can also act to control the growing polymer chains, leading to polymers with more controlled molecular weights and architectures.

Q2: How does the concentration of this compound impact the polymerization of isoprene?

A2: Increasing the concentration of this compound generally leads to a decrease in the molecular weight of the resulting polyisoprene [, , ]. This is because a higher iniferter concentration results in a larger number of growing polymer chains, effectively reducing the amount of monomer available for each chain to grow. Interestingly, the yield of polyisoprene does not increase linearly with this compound concentration. It reaches a peak and then declines after a critical iniferter concentration is reached [, ].

Q3: Can you elaborate on the use of this compound in preparing a specialized membrane?

A3: Researchers utilized this compound to modify a bacterial cellulose-chitosan membrane [, , ]. It was first immobilized on the membrane surface using a silane coupler. This modified membrane then acted as a base for grafting a theophylline-imprinted copolymer via ultraviolet irradiation. The resulting membrane showed improved properties like higher tensile strength compared to the unmodified bacterial cellulose support [, ].

Q4: What analytical techniques were employed to characterize the polymers synthesized using this compound?

A4: Researchers utilized a combination of techniques including Fourier Transform Infrared Spectroscopy (FTIR), Proton Magnetic Resonance (1H-NMR), Differential Scanning Calorimetry (DSC), and Gel Permeation Chromatography (GPC) to characterize the polymers formed [, , ]. FTIR and 1H-NMR helped to confirm the chemical structure of the polymers, DSC provided information about their thermal properties, and GPC was used to determine molecular weight distributions.

Q5: Were there any notable observations regarding the relationship between the composition of a copolymer and its Mark-Houwink constants?

A5: In a study using this compound and tetraethyl thiuram disulfide as iniferters for styrene-methyl methacrylate copolymerization, researchers observed a non-linear relationship between the copolymer composition and the K and a constants of the Mark-Houwink equation []. This suggests that a simple linear combination of homopolymer K and a values is not sufficient to accurately predict the molecular weight of a random styrene-methyl methacrylate copolymer based solely on its composition.

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